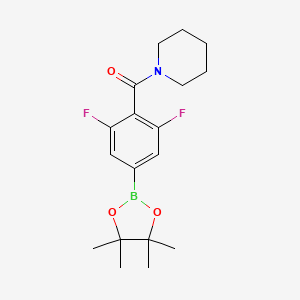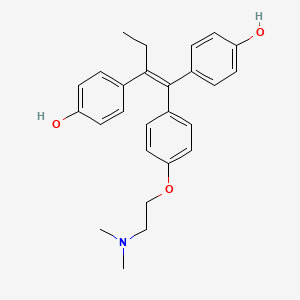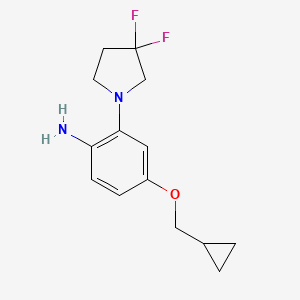
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylmethoxy group and a difluoropyrrolidinyl group attached to an aniline core. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.
Introduction of the Difluoropyrrolidinyl Group:
Coupling with Aniline: Finally, the cyclopropylmethoxy and difluoropyrrolidinyl intermediates are coupled with an aniline derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline
Uniqueness
4-(Cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline is unique due to the presence of both cyclopropylmethoxy and difluoropyrrolidinyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18F2N2O |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-2-(3,3-difluoropyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16)5-6-18(9-14)13-7-11(3-4-12(13)17)19-8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9,17H2 |
Clave InChI |
IHIJLXJNWXYIAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2)N)N3CCC(C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


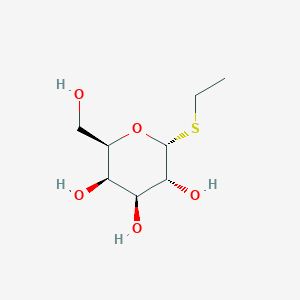
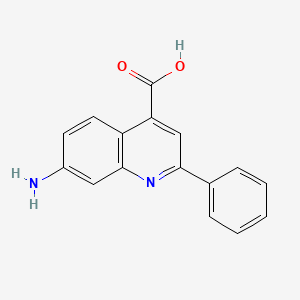
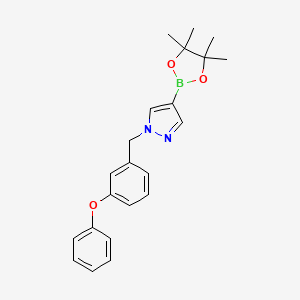



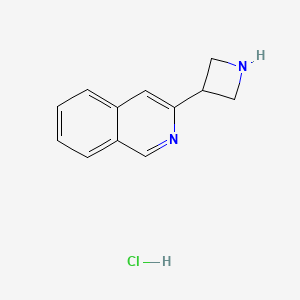
![4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
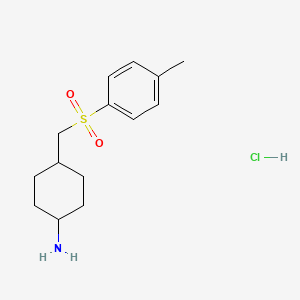

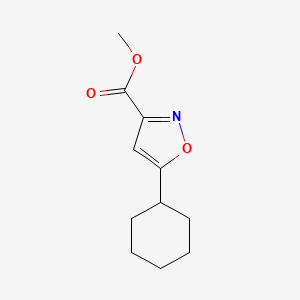
![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
